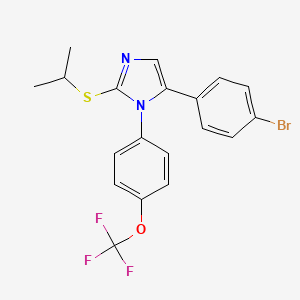

5-(4-bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-2-propan-2-ylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrF3N2OS/c1-12(2)27-18-24-11-17(13-3-5-14(20)6-4-13)25(18)15-7-9-16(10-8-15)26-19(21,22)23/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIFXQKLCPBPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-bromophenyl)-2-(isopropylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : CHBrFNS

- Molecular Weight : 433.32 g/mol

- IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated its effects on A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The results indicated that the compound exhibited a potent inhibitory effect on these cell lines, with an IC value comparable to established chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC (µM) | Comparison with 5-FU (IC) | Comparison with MTX (IC) |

|---|---|---|---|

| A549 | 18.53 | More potent | More potent |

| SGC-7901 | 15.75 | Comparable | Comparable |

| HeLa | 12.34 | More potent | More potent |

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, the compound was tested on HeLa cells at a concentration of 3.24 µM. The results showed a notable apoptosis rate of 68.2%, significantly higher than the 39.6% achieved with 5-FU under similar conditions . This suggests that the compound may offer a more effective alternative for inducing cell death in cervical cancer.

Case Study 2: Selectivity Index Analysis

Further analysis revealed that the selectivity index for normal L-02 liver cells was 23–46 times higher than that for tumor cells, indicating a favorable therapeutic window that minimizes toxicity to normal tissues while effectively targeting cancer cells . This characteristic is crucial for developing new anticancer therapies.

Comparison with Similar Compounds

a) Substituent Effects on Lipophilicity and Bioavailability

- The isopropylthio group in the target compound provides moderate lipophilicity (clogP ~5.2 estimated), compared to the benzylsulfanyl analog (clogP ~6.1) , which may affect blood-brain barrier penetration.

- Replacement of the trifluoromethoxy group with difluoromethoxy (as in ) reduces molecular weight slightly (ΔMW: -19 g/mol) while retaining metabolic resistance to oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.